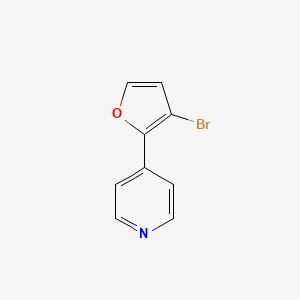
4-(3-bromofuran-2-yl)pyridine
Overview
Description
4-(3-Bromofuran-2-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a brominated furan moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-bromofuran-2-yl)pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This method employs 3-bromofuran-2-boronic acid and 4-bromopyridine as starting materials. The reaction is catalyzed by palladium(0) complexes, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate (K₂CO₃) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki-Miyaura cross-coupling reaction remains a scalable and efficient approach for its synthesis. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromofuran-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, with catalysts such as copper(I) iodide (CuI) and bases like potassium carbonate (K₂CO₃).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution: Amino or thio derivatives of the original compound.
Oxidation: Furanone derivatives.
Reduction: Piperidine derivatives.
Scientific Research Applications
4-(3-Bromofuran-2-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological targets.
Medicine: Explored as a lead compound in drug discovery programs aiming to develop new therapeutic agents.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(3-bromofuran-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s brominated furan moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further influencing their function .
Comparison with Similar Compounds
- 4-(2-Bromofuran-3-yl)pyridine
- 4-(5-Bromofuran-2-yl)pyridine
- 4-(3-Chlorofuran-2-yl)pyridine
Comparison: 4-(3-Bromofuran-2-yl)pyridine is unique due to the specific positioning of the bromine atom on the furan ring, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C9H6BrNO |
|---|---|
Molecular Weight |
224.05 g/mol |
IUPAC Name |
4-(3-bromofuran-2-yl)pyridine |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-6-12-9(8)7-1-4-11-5-2-7/h1-6H |
InChI Key |
AVHFXTWTHMHSNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=CO2)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














